molecular formula C7H3ClFN5O2 B14285115 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine CAS No. 139336-22-4

2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine

Cat. No.: B14285115
CAS No.: 139336-22-4
M. Wt: 243.58 g/mol
InChI Key: KRCBKNHBUYXMRP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 4-nitroimidazole as the primary starting materials.

    Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution where the imidazole nitrogen attacks the pyrimidine ring, displacing the chlorine atom.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nucleophilic substitution.

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, particularly at the fluorine and nitro positions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Oxidized Imidazole Derivatives: Oxidation introduces additional functional groups to the imidazole ring.

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation, apoptosis, and DNA repair, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the imidazole and nitro groups.

    4-Nitroimidazole Derivatives: Similar imidazole ring with a nitro group but different substitutions on the pyrimidine ring.

Uniqueness:

    Structural Features: The combination of chlorine, fluorine, and nitro groups along with the imidazole ring makes 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine unique.

Properties

CAS No.

139336-22-4

Molecular Formula

C7H3ClFN5O2

Molecular Weight

243.58 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-nitroimidazol-1-yl)pyrimidine

InChI

InChI=1S/C7H3ClFN5O2/c8-7-10-1-4(9)6(12-7)13-2-5(11-3-13)14(15)16/h1-3H

InChI Key

KRCBKNHBUYXMRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N2C=C(N=C2)[N+](=O)[O-])F

Origin of Product

United States

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